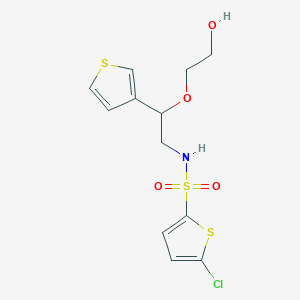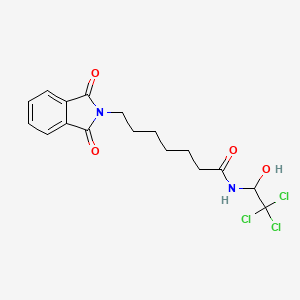
N-(4-((3r,5r,7r)-adamantan-1-yl)phényl)-2,2,2-trifluoroacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE is a compound that features an adamantane moiety attached to a phenyl ring, which is further connected to a trifluoroacetamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE typically involves the reaction of 1-adamantylamine with 4-bromophenyl trifluoroacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-adamantylamine attacks the carbonyl carbon of the trifluoroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Mécanisme D'action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the trifluoroacetamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(1-adamantyl)phenyl]acetamide: Similar structure but lacks the trifluoro group.
N-[4-(1-adamantyl)phenyl]methanamide: Similar structure with a methanamide group instead of trifluoroacetamide.
N-[4-(1-adamantyl)phenyl]propionamide: Similar structure with a propionamide group.
Uniqueness
N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. The trifluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)16(23)22-15-3-1-14(2-4-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXLGJQKEZYEQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)






